molecular formula C15H13NOS3 B6424473 N-(2-{[2,3'-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide CAS No. 2034253-43-3

N-(2-{[2,3'-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide

Cat. No.: B6424473
CAS No.: 2034253-43-3
M. Wt: 319.5 g/mol
InChI Key: PBLFTYWXABHUKK-UHFFFAOYSA-N
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Description

N-(2-{[2,3’-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which is known for its high resonance energy, electrophilic reactivity, and π-electron density

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide typically involves the following steps:

    Formation of 2,3’-bithiophene: This can be achieved through a cross-coupling reaction such as the Stille coupling, where a thiophene derivative is coupled with a halogenated thiophene in the presence of a palladium catalyst.

    Introduction of the Ethyl Group: The 2,3’-bithiophene is then reacted with an ethylating agent to introduce the ethyl group at the 5-position.

    Formation of Thiophene-2-carboxamide: The final step involves the reaction of the ethylated bithiophene with thiophene-2-carboxylic acid chloride in the presence of a base to form the carboxamide.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,3’-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiol derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated thiophenes, nitrothiophenes.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2,3’-bithiophene]-5-yl}ethyl)thiophene-2-carboxamide is unique due to its specific structure, which combines the properties of both bithiophene and thiophene-2-carboxamide

Properties

IUPAC Name

N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS3/c17-15(14-2-1-8-19-14)16-7-5-12-3-4-13(20-12)11-6-9-18-10-11/h1-4,6,8-10H,5,7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLFTYWXABHUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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